Regioisomeric Purity: The Definitive Advantage of the 2,4- over the 4,2-Substitution Pattern
2-Bromo-4-(methoxycarbonyl)benzoic acid (CAS 911799-84-3) features a bromine atom at the ortho (2) position and a methoxycarbonyl group at the para (4) position relative to the carboxylic acid. This is structurally distinct from its regioisomer, 4-Bromo-2-(methoxycarbonyl)benzoic acid (CAS 208457-45-8) . The ortho-bromo substitution in the target compound places the halogen adjacent to the carboxylic acid, a spatial arrangement known to facilitate intramolecular hydrogen bonding and influence the compound's solubility and reactivity in metal-catalyzed couplings . While both compounds are commercially available, they are not interchangeable in synthetic routes where regiochemical control is paramount, as the position of the bromine dictates the site of bond formation in cross-coupling reactions [1].
| Evidence Dimension | Regioisomeric Structure |
|---|---|
| Target Compound Data | 2-Bromo-4-(methoxycarbonyl)benzoic acid (ortho-bromo, para-ester relative to acid) |
| Comparator Or Baseline | 4-Bromo-2-(methoxycarbonyl)benzoic acid (para-bromo, ortho-ester relative to acid) |
| Quantified Difference | Regioisomeric substitution pattern (2,4- vs 4,2-) leading to divergent reaction sites |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
Using the incorrect regioisomer in a synthetic sequence will lead to the wrong product, necessitating costly and time-consuming re-synthesis.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
